molecular formula C18H29NO B14375558 N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide CAS No. 90740-01-5

N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide

Cat. No.: B14375558
CAS No.: 90740-01-5
M. Wt: 275.4 g/mol
InChI Key: QHHAJFCWVWAUDM-UHFFFAOYSA-N
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Description

N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide is an organic compound belonging to the class of anilides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. This specific compound is known for its unique structural features, which include two isopropyl groups attached to the phenyl ring and a dimethylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide typically involves the reaction of 2,6-diisopropylaniline with 2,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    2,6-Diisopropylaniline: An intermediate used in the production of various chemicals and pharmaceuticals.

Uniqueness

N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of anilide and dimethylbutanamide moieties makes it a versatile compound with a wide range of applications in different fields.

Properties

CAS No.

90740-01-5

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2,3-dimethylbutanamide

InChI

InChI=1S/C18H29NO/c1-11(2)14(7)18(20)19-17-15(12(3)4)9-8-10-16(17)13(5)6/h8-14H,1-7H3,(H,19,20)

InChI Key

QHHAJFCWVWAUDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)C(C)C

Origin of Product

United States

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